2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a quinoline core, and various functional groups such as amino, carbonitrile, and methylthio groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 2-chlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the condensation of appropriate starting materials such as dimedone, aromatic aldehydes, and ammonium acetate.
Coupling of the Thiadiazole and Quinoline Units: The thiadiazole and quinoline units are coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and methylthio groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but lacks the dimethyl groups.
2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure but has a carboxamide group instead of a carbonitrile group.
Uniqueness
The uniqueness of 2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its combination of functional groups, which imparts unique chemical reactivity and potential biological activities. The presence of the thiadiazole ring and the quinoline core, along with the diverse functional groups, makes this compound a versatile and valuable molecule in scientific research.
Properties
IUPAC Name |
2-amino-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-(4-methylsulfanylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5OS3/c1-28(2)12-21-24(22(35)13-28)23(16-8-10-18(36-3)11-9-16)19(14-30)25(31)34(21)26-32-33-27(38-26)37-15-17-6-4-5-7-20(17)29/h4-11,23H,12-13,15,31H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNOEIWTORCMRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)N)C#N)C5=CC=C(C=C5)SC)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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